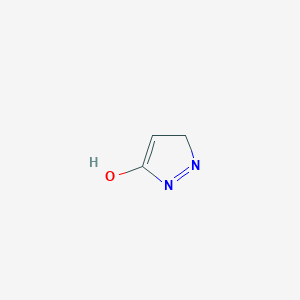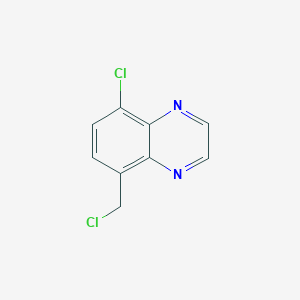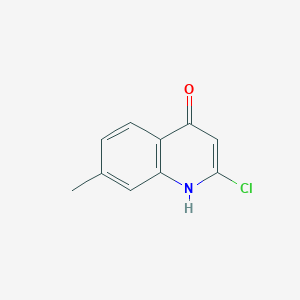
2-Chloro-7-methylquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-7-methylquinolin-4-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry. The presence of chlorine and methyl groups in the quinoline structure can significantly alter its chemical properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methylquinolin-4-ol can be achieved through several methods. One common method involves the cyclization of aniline derivatives with malonic acid equivalents. This method typically involves the use of diethyl ethoxymethylenemalonate and aniline, followed by cyclization to form the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale cyclization reactions using aniline and its derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
2-Chloro-7-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
科学的研究の応用
2-Chloro-7-methylquinolin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including malaria and cancer.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-7-methylquinolin-4-ol involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. In cancer research, quinoline derivatives have been shown to inhibit key signaling pathways such as PI3K/AKT/mTOR, leading to apoptosis and inhibition of cell proliferation .
類似化合物との比較
Similar Compounds
- 2-Chloro-4-methylquinolin-7-ol
- 2-Chloro-8-methylquinolin-4-amine
- 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives
Uniqueness
2-Chloro-7-methylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups in the quinoline ring enhances its reactivity and potential therapeutic applications compared to other quinoline derivatives .
特性
分子式 |
C10H8ClNO |
|---|---|
分子量 |
193.63 g/mol |
IUPAC名 |
2-chloro-7-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-3-7-8(4-6)12-10(11)5-9(7)13/h2-5H,1H3,(H,12,13) |
InChIキー |
UCFZWHWMFJSXRV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


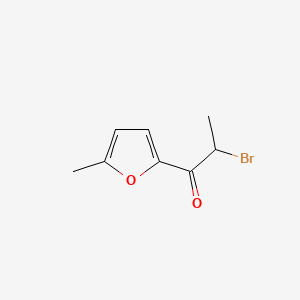
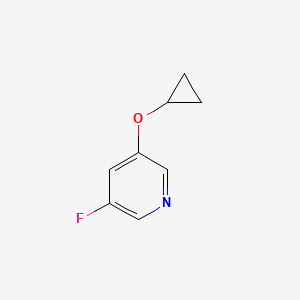
![2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13664123.png)

![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid](/img/structure/B13664127.png)
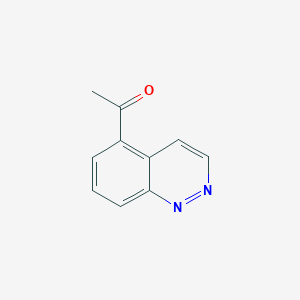
![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13664145.png)
![8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B13664153.png)
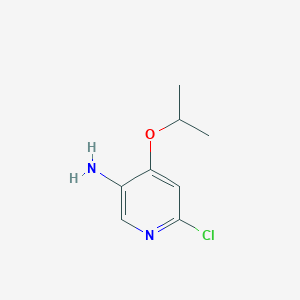
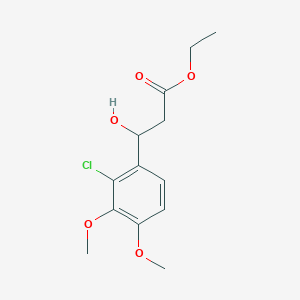
![6-Chlorooxazolo[4,5-b]pyridine](/img/structure/B13664178.png)

